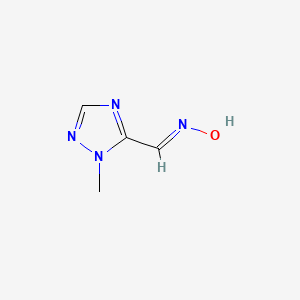
1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with hydroxylamine. One common method involves the use of a condensation reaction where the triazole is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms such as amines.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal, antibacterial, and anticancer agents due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the synthesis of advanced materials such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antifungal agents, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-1,2,4-triazole: A precursor in the synthesis of N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine.
1,2,4-triazole: A parent compound with similar structural features.
Hydroxylamine: A key reagent in the synthesis of the compound.
Uniqueness
N-[(1-methyl-1H-1,2,4-triazol-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research fields .
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
(NE)-N-[(2-methyl-1,2,4-triazol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H6N4O/c1-8-4(2-7-9)5-3-6-8/h2-3,9H,1H3/b7-2+ |
InChI Key |
WEPGNDVKRLIGJQ-FARCUNLSSA-N |
Isomeric SMILES |
CN1C(=NC=N1)/C=N/O |
Canonical SMILES |
CN1C(=NC=N1)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
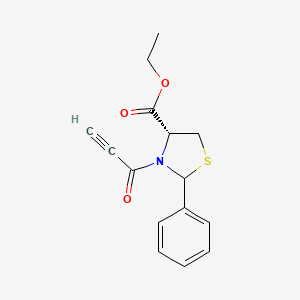
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
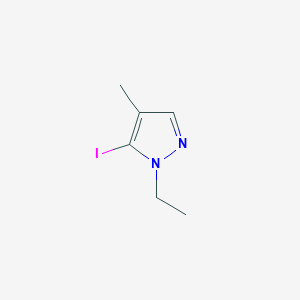
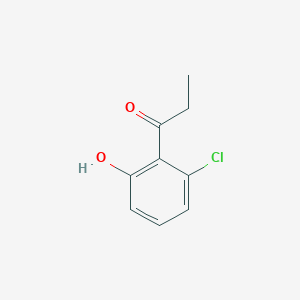

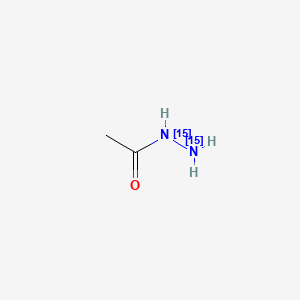
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)




